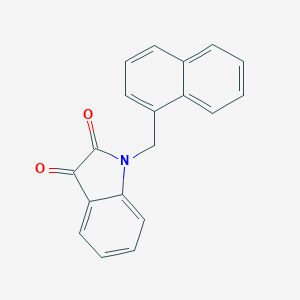

1-(1-萘甲基)-1H-吲哚-2,3-二酮

描述

1-(1-Naphthylmethyl)-1H-indole-2,3-dione, also known as Indole-2,3-dione, is an organic compound with the molecular formula C13H9NO2. It is a colorless crystalline solid that is insoluble in water and is used in a variety of laboratory applications. Its structure is composed of a six-membered ring system with an indole group at the center, and a naphthylmethyl group at the 1-position. Indole-2,3-dione is an important intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals and dyes.

科学研究应用

光诱导分子转化

Kobayashi 等人 (1991) 和 Kobayashi 等人 (1993) 探索了通过区域选择性光加成过程一步合成各种吲哚二酮,包括 1H-苯并[f]吲哚-4,9-二酮。该方法产生了具有金霉素骨架的吲哚二酮,证明了在合成复杂有机结构中的重要应用 (Kobayashi 等,1991) (Kobayashi 等,1993).

抗肿瘤特性

Shchekotikhin 等人 (2014) 合成了萘[2,3-f]吲哚-5,10-二酮的新衍生物,对各种肿瘤细胞表现出优异的细胞毒性。这些化合物显示出作为抗肿瘤剂新化学型的潜力 (Shchekotikhin 等,2014).

细胞毒性研究

Matesic 等人 (2008) 研究了各种吲哚二酮衍生物(包括 N-(1-萘甲基) 异靛红)对不同人细胞系的细胞毒性作用。这项研究有助于理解药物化学中的构效关系 (Matesic 等,2008).

多用途合成应用

Garden 和 Pinto (2001) 强调了异靛红 (1H-吲哚-2,3-二酮) 在创建广泛杂环化合物中的合成多功能性。这篇综述展示了该化合物作为药物合成原料及其在哺乳动物组织中出现的作用 (Garden & Pinto, 2001).

化学传感器开发

Fahmi 等人 (2019) 报道 1H-吲哚-2,3-二酮显示出作为 Fe3+ 离子的化学传感器的潜力。在检测金属离子中的这一应用突出了该化合物在分析化学中的用途 (Fahmi 等,2019).

新型合成途径

He 等人 (2019) 描述了功能化吲哚-1-氧化物衍生物的合成,强调了涉及 1H-吲哚-2,3-二酮等化合物的有机合成新途径 (He 等,2019).

光反应特性

Suginome 等人 (1992) 证明了光加成在合成二氢蒽[2,3-b]呋喃-4,11-二酮和 1H-萘[2,3-f]吲哚-4,11-二酮中的应用,突出了这些化合物的反应性 (Suginome 等,1992).

作用机制

- Role : These efflux pumps actively transport antibacterial agents and biocides from the bacterial periplasm to the extracellular environment. Overexpression of RND efflux pumps leads to decreased susceptibility to various antibacterial agents .

- The exact interaction details between NMP and efflux pumps are still being studied, but it likely involves binding to specific sites within the pumps, disrupting their function .

- Downstream effects include increased susceptibility of bacteria to these antibacterial agents due to reduced efflux .

- Impact on Bioavailability : NMP’s pharmacokinetic properties influence its bioavailability, affecting its efficacy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

1-(1-Naphthylmethyl)-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit efflux pumps in multi-drug resistant bacteria, thereby enhancing the efficacy of antimicrobial agents . The interaction between 1-(1-naphthylmethyl)-1H-indole-2,3-dione and efflux pumps involves binding to the pump proteins, leading to their inhibition and subsequent accumulation of antimicrobial agents within the bacterial cells .

Cellular Effects

The effects of 1-(1-naphthylmethyl)-1H-indole-2,3-dione on various cell types and cellular processes are profound. This compound has been observed to destabilize bacterial cell membranes, leading to altered membrane potential and impaired ATP production . Additionally, 1-(1-naphthylmethyl)-1H-indole-2,3-dione influences cell signaling pathways and gene expression, particularly those involved in the envelope stress response and biofilm formation . These cellular effects highlight the potential of 1-(1-naphthylmethyl)-1H-indole-2,3-dione as a therapeutic agent against multi-drug resistant bacterial infections.

Molecular Mechanism

At the molecular level, 1-(1-naphthylmethyl)-1H-indole-2,3-dione exerts its effects through several mechanisms. One of the primary actions is the inhibition of efflux pumps, which are responsible for expelling antimicrobial agents from bacterial cells . By binding to these pumps, 1-(1-naphthylmethyl)-1H-indole-2,3-dione prevents the efflux of drugs, leading to increased intracellular concentrations and enhanced antimicrobial activity . Additionally, this compound induces membrane destabilization, which further impairs bacterial cell function and viability .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(1-naphthylmethyl)-1H-indole-2,3-dione in laboratory settings are crucial for its effectiveness. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on efflux pumps over time . Prolonged exposure to 1-(1-naphthylmethyl)-1H-indole-2,3-dione may lead to adaptive responses in bacterial cells, such as upregulation of stress response genes . These temporal effects highlight the importance of optimizing the duration and concentration of 1-(1-naphthylmethyl)-1H-indole-2,3-dione in experimental settings.

Dosage Effects in Animal Models

The effects of 1-(1-naphthylmethyl)-1H-indole-2,3-dione vary with different dosages in animal models. At lower doses, this compound effectively inhibits efflux pumps and enhances the activity of antimicrobial agents without causing significant toxicity . Higher doses of 1-(1-naphthylmethyl)-1H-indole-2,3-dione may result in adverse effects, such as membrane destabilization and impaired cellular function . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

1-(1-Naphthylmethyl)-1H-indole-2,3-dione is involved in several metabolic pathways, particularly those related to drug metabolism and resistance. This compound interacts with enzymes and cofactors involved in the detoxification and elimination of antimicrobial agents . By inhibiting efflux pumps, 1-(1-naphthylmethyl)-1H-indole-2,3-dione alters the metabolic flux and increases the intracellular concentration of drugs, thereby enhancing their therapeutic effects . Understanding these metabolic pathways is essential for optimizing the use of 1-(1-naphthylmethyl)-1H-indole-2,3-dione in clinical settings.

Transport and Distribution

The transport and distribution of 1-(1-naphthylmethyl)-1H-indole-2,3-dione within cells and tissues are critical for its effectiveness. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, 1-(1-naphthylmethyl)-1H-indole-2,3-dione accumulates in specific compartments, such as the cytoplasm and membrane regions, where it exerts its inhibitory effects on efflux pumps . The distribution of 1-(1-naphthylmethyl)-1H-indole-2,3-dione within tissues also influences its therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of 1-(1-naphthylmethyl)-1H-indole-2,3-dione is essential for its activity and function. This compound is primarily localized in the cytoplasm and membrane regions of bacterial cells, where it interacts with efflux pumps and other membrane-associated proteins . The targeting of 1-(1-naphthylmethyl)-1H-indole-2,3-dione to specific subcellular compartments is facilitated by post-translational modifications and targeting signals . These localization patterns are crucial for the compound’s effectiveness in inhibiting efflux pumps and enhancing antimicrobial activity.

属性

IUPAC Name |

1-(naphthalen-1-ylmethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2/c21-18-16-10-3-4-11-17(16)20(19(18)22)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHKGMPFIUHFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(4-benzylpiperazin-1-yl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}-2-methylbenzamide](/img/structure/B397277.png)

![7-methyl-2-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B397278.png)

![N-(2-methoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397284.png)

![2-{[(4-methoxyphenyl)acetyl]amino}-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397286.png)

![N-(2-chlorophenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397287.png)

![2-[(2-methylbenzoyl)amino]-N-1-naphthyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397288.png)

![N-(2-chlorophenyl)-6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397289.png)

![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397294.png)

![N-(2,4-dimethylphenyl)-2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397295.png)

![N-(2,4-dimethylphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397296.png)

![2-[(2-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397297.png)

![N-(2,4-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397298.png)

![N-(2-methoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397299.png)

![N-(2,4-dimethylphenyl)-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397300.png)